

Literature Review: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

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Compound of Interest

Compound Name: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B142980

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. The benzoxazine ring system is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This review aims to consolidate the available scientific literature on **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine**, focusing on its synthesis, chemical properties, and potential biological applications. Despite the interest in the broader benzoxazine class, specific experimental and biological data for this particular derivative remains limited in publicly accessible scientific literature. This guide presents the currently available information and outlines potential avenues for future research.

Chemical Properties and Data

General chemical information for **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine** is available from various chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine**

Property	Value	Source
IUPAC Name	7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine	[1]
CAS Number	154264-95-6	[1]
Molecular Formula	C ₉ H ₁₀ BrNO	[2]
Molecular Weight	228.09 g/mol	
Appearance	Solid	[1]
Purity	Typically ≥95%	[3]
Storage Temperature	Ambient Storage	[1]
InChI Key	MQMFOFZKZBLSAB-UHFFFAOYSA-N	[1]
SMILES	CN1CCOC2=C1C=C(Br)C=C2	

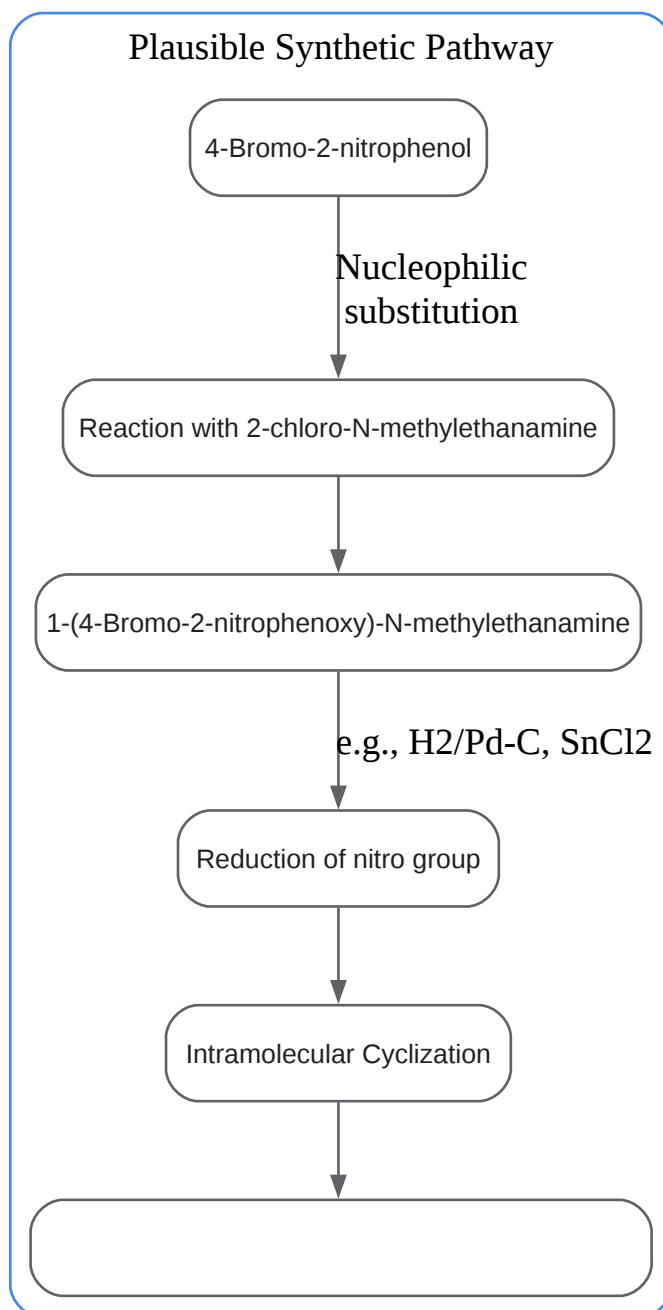
Note: Some data, such as melting point and boiling point, are not consistently reported across public sources.

Synthesis

A specific, detailed, and peer-reviewed synthesis protocol for **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine** is not readily available in the current scientific literature. However, the general synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives typically proceeds through a few established routes. A plausible synthetic pathway can be inferred from these general methods.

General Synthetic Approach: Reductive Cyclization

A common method for the synthesis of the 1,4-benzoxazine core involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile, followed by cyclization. For the target molecule, a potential synthetic workflow is outlined below.



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Caption: Plausible synthetic workflow for **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine**.

Postulated Experimental Protocol

This is a generalized, theoretical protocol based on known benzoxazine syntheses and has not been experimentally validated for this specific compound.

Step 1: N-alkylation of 4-bromo-2-nitrophenol. To a solution of 4-bromo-2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. 2-chloro-N-methylethanamine hydrochloride is then added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 1-(4-bromo-2-nitrophenoxy)-N-methylethanamine, is then purified, typically by column chromatography.

Step 2: Reductive cyclization. The intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in acidic media, is added. The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed intramolecular cyclization to form the dihydrobenzoxazine ring. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The final product, **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine**, is purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed and authenticated spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine** are not available in peer-reviewed journals. Commercial suppliers may hold this data, but it is not publicly disseminated.

Table 2: Predicted Spectroscopic Data

Data Type	Predicted Values
¹ H NMR	Chemical shifts for aromatic protons are expected in the range of δ 6.5-7.5 ppm. The N-methyl protons would likely appear as a singlet around δ 2.8-3.0 ppm. The two methylene groups of the oxazine ring would show signals between δ 3.0-4.5 ppm.
¹³ C NMR	Aromatic carbons are expected in the region of δ 110-150 ppm. The N-methyl carbon would be around δ 35-40 ppm, and the methylene carbons of the oxazine ring would appear between δ 45-70 ppm.
Mass Spec.	The monoisotopic mass is calculated to be 226.9946 g/mol . The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks). Predicted collision cross-section values for various adducts are available in public databases. ^[2]

Biological Activity and Potential Applications

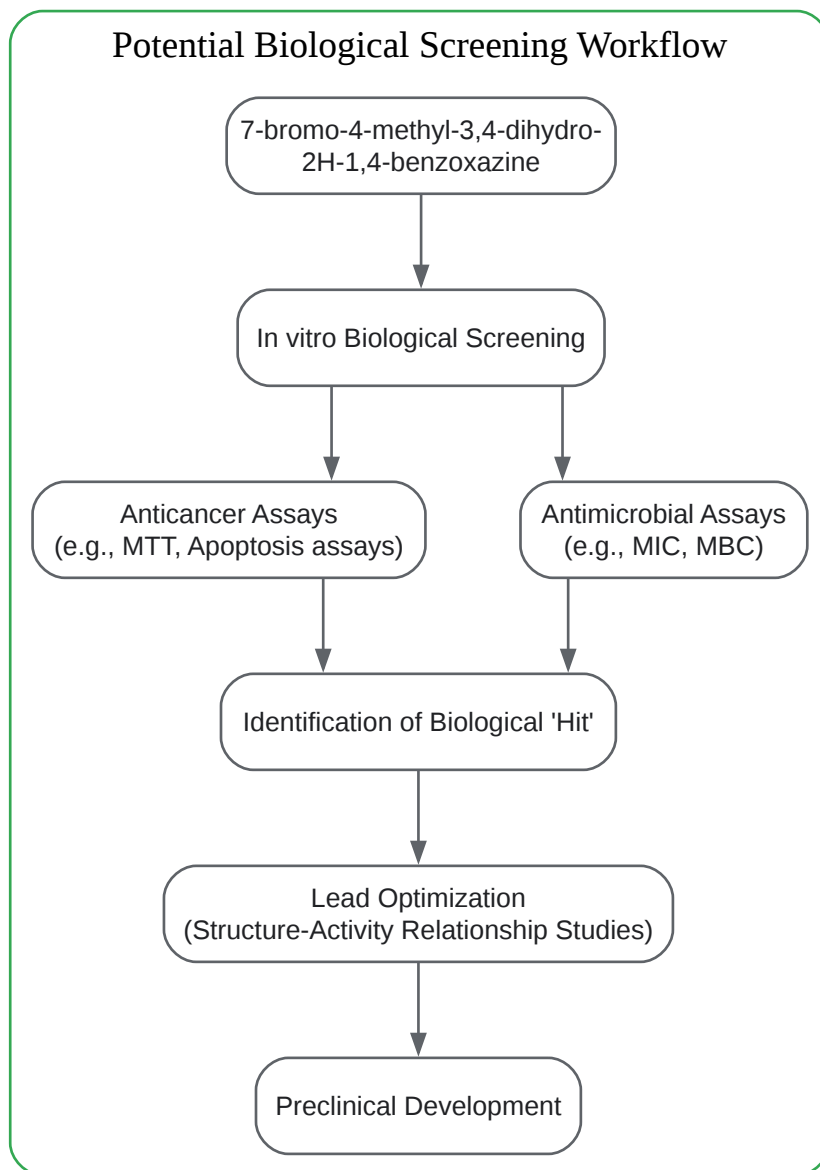
There is no specific published research on the biological activity of **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine**. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide array of pharmacological properties.^[4] This suggests that the title compound could be a valuable scaffold for medicinal chemistry research.

Potential as an Anticancer Agent

Numerous 1,4-benzoxazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.^[4] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression. The presence of a bromine atom at the 7-position could influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Potential as an Antimicrobial Agent

The benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. Future studies could explore the minimum inhibitory concentration (MIC) of **7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine** against various pathogenic strains.



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- 4. mdpi.com [mdpi.com]
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